N-(3-chlorophenylacetyl)alanine
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H12ClNO3 |
|---|---|
Molecular Weight |
241.67 g/mol |
IUPAC Name |
(2S)-2-[[2-(3-chlorophenyl)acetyl]amino]propanoic acid |
InChI |
InChI=1S/C11H12ClNO3/c1-7(11(15)16)13-10(14)6-8-3-2-4-9(12)5-8/h2-5,7H,6H2,1H3,(H,13,14)(H,15,16)/t7-/m0/s1 |
InChI Key |
KSXWPWDMLRUMEA-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)CC1=CC(=CC=C1)Cl |
Canonical SMILES |
CC(C(=O)O)NC(=O)CC1=CC(=CC=C1)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemoenzymatic Approaches for N 3 Chlorophenylacetyl Alanine and Its Analogues
Conventional Organic Synthesis Routes for N-(3-chlorophenylacetyl)alanine
The primary challenge in synthesizing this compound lies in the efficient formation of the amide linkage. This is generally accomplished by activating the carboxyl group of 3-chlorophenylacetic acid, making it more susceptible to nucleophilic attack by the amino group of alanine (B10760859).
The direct reaction between a carboxylic acid and an amine to form an amide is typically unfavorable and requires high temperatures, which can lead to racemization and other side reactions. Therefore, coupling reagents are employed to facilitate the reaction under milder conditions.
Carbodiimides are widely used reagents for the formation of amide bonds. tandfonline.comwikipedia.org They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. wikipedia.orgthieme-connect.de This intermediate is then readily attacked by the amine to form the desired amide and a urea (B33335) byproduct. wikipedia.org
Common carbodiimide (B86325) reagents include N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC). tandfonline.comlibretexts.org While effective, the use of carbodiimides alone can lead to side reactions, such as the formation of N-acylurea and racemization of the amino acid. tandfonline.comthieme-connect.de To suppress these side reactions and improve reaction rates, additives such as N-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often included. tandfonline.comyoutube.com These additives react with the O-acylisourea to form an active ester, which is less reactive but more selective towards the desired amine coupling. tandfonline.com
Table 1: Common Carbodiimide Coupling Reagents and Additives
| Reagent/Additive | Structure | Key Features |
|---|---|---|
| DCC (N,N'-dicyclohexylcarbodiimide) | C₁₃H₂₂N₂ | Inexpensive and efficient, but the dicyclohexylurea byproduct can be difficult to remove. tandfonline.comwikipedia.org |
| EDC (N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride) | C₈H₁₇N₃·HCl | The resulting urea byproduct is water-soluble, simplifying purification. tandfonline.com |
| HOBt (N-hydroxybenzotriazole) | C₆H₅N₃O | Commonly used additive to reduce racemization and improve yield. tandfonline.com |
| HOAt (1-hydroxy-7-azabenzotriazole) | C₅H₄N₄O | More effective than HOBt in preventing racemization, especially in difficult couplings. youtube.com |
The reaction is typically carried out in an inert solvent like dichloromethane (B109758) (DCM), dimethylformamide (DMF), or tetrahydrofuran (B95107) (THF) at room temperature or cooled to 0 °C to minimize side reactions. thieme-connect.dethieme-connect.de
Activated Esters: An alternative to in-situ activation with carbodiimides is the pre-formation of an activated ester of 3-chlorophenylacetic acid. These esters contain a good leaving group, which is readily displaced by the amino group of alanine. Common activated esters include N-hydroxysuccinimide (NHS) esters, pentafluorophenyl (PFP) esters, and N-hydroxyphthalimide esters. rsc.orgorganic-chemistry.orgacs.org The synthesis of these activated esters can be achieved by reacting the carboxylic acid with the corresponding alcohol in the presence of a coupling agent like DCC or by using a combination of triphenylphosphine (B44618) and iodine. rsc.orgorganic-chemistry.orgacs.org Activated esters are often stable enough to be isolated and purified before reaction with the amino acid, which can lead to cleaner reactions and higher yields. acs.orglumiprobe.com
Mixed Anhydrides: The mixed anhydride (B1165640) method involves the reaction of the carboxylic acid with a chloroformate, such as isobutyl chloroformate or ethyl chloroformate, in the presence of a tertiary amine base like N-methylmorpholine (NMM). thieme-connect.dehighfine.com This forms a mixed anhydride which is highly reactive towards the amine. This method is rapid and efficient, but the mixed anhydride is unstable and must be used immediately. thieme-connect.de A potential side reaction is the attack of the amine on the wrong carbonyl group of the anhydride, though this is often minimized by using sterically hindered chloroformates. highfine.com
Table 2: Reagents for Activated Ester and Mixed Anhydride Formation
| Method | Reagent | Key Features |
|---|---|---|
| Activated Ester | N-hydroxysuccinimide (NHS) | Forms stable, isolable active esters. organic-chemistry.orgacs.org |
| Activated Ester | Pentafluorophenol (PFP) | Creates highly reactive esters for efficient coupling. organic-chemistry.org |
| Mixed Anhydride | Isobutyl chloroformate | Forms a highly reactive mixed anhydride for rapid coupling. thieme-connect.deresearchgate.net |
| Mixed Anhydride | N-methylmorpholine (NMM) | A preferred base for mixed anhydride formation to minimize racemization. thieme-connect.de |
To prevent unwanted side reactions, such as the self-polymerization of alanine or the reaction of the alanine carboxyl group with the activated 3-chlorophenylacetic acid, it is necessary to use protecting groups. ucalgary.canih.gov
N-Terminal Protecting Groups: In the context of synthesizing this compound, the amino group of alanine is the desired site of reaction, so an N-terminal protecting group is not required for alanine itself. However, if one were to build a larger peptide chain from this molecule, the newly formed N-acyl alanine would require protection of its carboxyl group while the next amino acid would have its N-terminus protected. Common N-terminal protecting groups include the tert-butoxycarbonyl (Boc) group and the 9-fluorenylmethyloxycarbonyl (Fmoc) group. libretexts.orgthermofisher.com The Boc group is introduced using di-tert-butyl dicarbonate (B1257347) (Boc)₂O and is stable under basic conditions but removed with acid. libretexts.orgyoutube.com The Fmoc group is introduced using Fmoc-Cl or Fmoc-OSu and is stable to acid but cleaved by a mild base like piperidine (B6355638). libretexts.orgthermofisher.com
Carboxyl Protecting Groups: The carboxyl group of alanine must be protected to prevent it from reacting with the activated 3-chlorophenylacetic acid or another alanine molecule. libretexts.orgucalgary.ca Simple esters, such as methyl or ethyl esters, are often used. These can be formed by Fischer esterification using the corresponding alcohol and an acid catalyst. libretexts.org Benzyl (B1604629) esters are also common as they can be removed by mild hydrogenolysis. libretexts.orgucalgary.ca
Table 3: Common Protecting Groups for Alanine
| Functional Group | Protecting Group | Abbreviation | Introduction Reagent | Removal Conditions |
|---|---|---|---|---|
| Amino (N-Terminal) | tert-butoxycarbonyl | Boc | Di-tert-butyl dicarbonate ((Boc)₂O) | Strong acid (e.g., TFA) libretexts.org |
| Amino (N-Terminal) | 9-fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Mild base (e.g., 20% piperidine in DMF) libretexts.org |
| Carboxyl | Methyl ester | -OMe | Methanol (B129727), acid catalyst | Mild hydrolysis (NaOH) |
The final step in the synthesis is the removal of the protecting group from the carboxyl terminus of alanine. The choice of deprotection strategy depends on the protecting group used and must be mild enough to avoid cleaving the newly formed amide bond or causing racemization. wikipedia.org
For a methyl or ethyl ester, saponification using a mild base like aqueous sodium hydroxide (B78521) followed by careful acidification is a common method. libretexts.org For a benzyl ester, catalytic hydrogenation using hydrogen gas and a palladium-on-carbon catalyst is a very mild and effective method that avoids harsh acidic or basic conditions. libretexts.org
Purity of reactants and solvents: Water must be rigorously excluded from the coupling reactions.
Reaction temperature: Coupling reactions are often performed at low temperatures (0 °C) to minimize side reactions. researchgate.net
Stoichiometry: The precise ratio of reactants, coupling agent, and any additives is crucial.
Purification: Careful purification of intermediates and the final product, often by chromatography or recrystallization, is necessary to remove byproducts and unreacted starting materials.
The strategic selection of coupling reagents, protecting groups, and reaction conditions is paramount to achieving a high-yielding and stereochemically pure synthesis of this compound.
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 3-chlorophenylacetic acid |
| Alanine |
| N,N'-dicyclohexylcarbodiimide (DCC) |
| N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) |
| N-hydroxybenzotriazole (HOBt) |
| 1-hydroxy-7-azabenzotriazole (HOAt) |
| N-hydroxysuccinimide (NHS) |
| Pentafluorophenol (PFP) |
| N-hydroxyphthalimide |
| Triphenylphosphine |
| Isobutyl chloroformate |
| Ethyl chloroformate |
| N-methylmorpholine (NMM) |
| tert-butoxycarbonyl (Boc) |
| 9-fluorenylmethyloxycarbonyl (Fmoc) |
| Di-tert-butyl dicarbonate ((Boc)₂O) |
| Fmoc-chloride (Fmoc-Cl) |
| Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu) |
| Dichloromethane (DCM) |
| Dimethylformamide (DMF) |
| Tetrahydrofuran (THF) |
| Trifluoroacetic acid (TFA) |
| Piperidine |
| Sodium hydroxide |
Stereocontrol in the Synthesis of Chiral Alanine Derivatives
The biological activity of many N-acyl-α-amino acids is intrinsically linked to their stereochemistry. Therefore, controlling the three-dimensional arrangement of atoms during the synthesis of chiral alanine derivatives is of paramount importance. nih.gov This involves both the enantioselective creation of alanine precursors and the preservation of their stereochemical integrity during the subsequent amide bond formation.
Enantioselective Synthesis of Alanine Precursors
The creation of enantiomerically pure or enriched alanine precursors is a foundational step in the synthesis of chiral N-acylalanines. Several strategies have been developed to achieve this, including:
Asymmetric Alkylation: One approach involves the stereoselective alkylation of glycine (B1666218) derivatives. nih.gov For instance, chiral auxiliaries can be used to direct the alkylation of a glycine enolate, leading to the preferential formation of one enantiomer of the desired α-amino acid. nih.gov
Catalytic Asymmetric Synthesis: The use of chiral catalysts to promote enantioselective reactions is a powerful tool. For example, chiral spiro phosphoric acids have been successfully employed in combination with achiral dirhodium(II) carboxylates to catalyze the N–H insertion reaction of vinyldiazoacetates with carbamates, yielding α-alkenyl α-amino acid derivatives with high enantioselectivity. rsc.org This method offers a direct route to chiral α-amino acids with a broad substrate scope. rsc.org
Enzymatic Resolution: In some cases, a racemic mixture of an alanine precursor can be resolved using enzymes that selectively act on one enantiomer. This approach, however, is not a direct enantioselective synthesis but rather a separation technique.
Stereocontrolled 1,3-Nitrogen Migration: A novel and economical method for synthesizing optically active α-amino acids involves a stereocontrolled 1,3-nitrogen shift. nih.gov This protocol utilizes readily available carboxylic acids as starting materials, which are first linked to a nitrogenation reagent. A subsequent highly regio- and enantioselective ruthenium- or iron-catalyzed C(sp³)–H amination provides access to a wide range of optically active α-amino acids. nih.gov
The choice of method often depends on the desired scale of the synthesis, the specific alanine derivative required, and the availability of starting materials and catalysts.
Chemoenzymatic and Biocatalytic Syntheses of this compound
In recent years, there has been a significant shift towards the use of enzymatic methods for the synthesis of N-acyl amino acids. nih.gov These biocatalytic approaches offer several advantages over traditional chemical synthesis, including high selectivity, mild reaction conditions, and reduced environmental impact. nih.govresearchgate.net
Enzyme-Catalyzed Amide Bond Formation
Enzymes, particularly hydrolases like proteases and lipases, have proven to be effective catalysts for the formation of amide bonds. nih.gov The enzymatic synthesis of N-acyl amino acids can proceed through different mechanisms, often involving the activation of the carboxylic acid. nih.gov
Protease and Lipase-Mediated Synthesis
Proteases and lipases are the most commonly used enzymes for the synthesis of N-acyl amino acids. researchgate.net
Lipases: These enzymes are particularly versatile and have been extensively studied for N-acylation reactions. nih.gov The lipase-catalyzed synthesis can be performed through the aminolysis of an ester or the direct condensation of a carboxylic acid and an amine. researchgate.net Immobilized lipases, such as Novozym 435 (lipase B from Candida antarctica), are frequently employed due to their high activity, stability, and reusability. nih.gov These reactions are often conducted in non-aqueous or solvent-free systems to minimize the competing hydrolysis of the ester or amide product. researchgate.netrsc.org
Proteases: Certain proteases can also catalyze the formation of amide bonds, although their application in the synthesis of N-acyl amino acids is sometimes limited by their substrate specificity. nih.gov The catalytic mechanism of serine proteases, for example, involves the formation of an acyl-enzyme intermediate, which then reacts with the amine nucleophile. nih.gov
Table 1: Comparison of Lipase (B570770) and Protease in N-Acyl Amino Acid Synthesis
| Feature | Lipase | Protease |
| Typical Reaction | Aminolysis of esters, direct amidation | Amide bond formation |
| Commonly Used Enzyme | Candida antarctica lipase B (Novozym 435) | Subtilisin, Trypsin |
| Reaction Conditions | Often non-aqueous or solvent-free | Typically aqueous or mixed solvents |
| Advantages | Broad substrate scope, high stability | High specificity for certain substrates |
| Limitations | Can be slower than proteases | Narrower substrate scope, potential for product hydrolysis |
Substrate Specificity and Enantioselectivity Considerations
A key advantage of enzymatic synthesis is the high degree of selectivity that can be achieved.
Substrate Specificity: Enzymes often exhibit a high degree of specificity for their substrates. For instance, the fatty acid amide hydrolase (FAAH) has a more restricted substrate scope compared to the peptidase M20 domain containing 1 (PM20D1) in the synthesis and hydrolysis of N-acyl amino acids. nih.gov This specificity is determined by the interactions between the substrate and the enzyme's active site. nih.govnih.gov The structure of the acyl donor (e.g., 3-chlorophenylacetic acid) and the amino acid (alanine) will influence the efficiency of the enzymatic reaction.
Enantioselectivity: Many enzymes are inherently chiral and can distinguish between the enantiomers of a chiral substrate. This property is highly valuable for the synthesis of enantiomerically pure N-acylalanines from a racemic mixture of alanine or its derivatives. For example, lipases have been successfully used for the kinetic resolution of chiral amines via enantioselective acylation. researchgate.net The enantiorecognition often depends on the specific enzyme, the acylating agent, and the reaction medium. researchgate.net
Table 2: Factors Influencing Enantioselectivity in Enzyme-Catalyzed N-Acylation
| Factor | Influence on Enantioselectivity |
| Enzyme Source | Different enzymes have distinct active site geometries, leading to varying enantiomeric preferences. |
| Acyl Donor | The structure of the acylating agent can significantly impact the enzyme's ability to discriminate between enantiomers. |
| Reaction Medium | The solvent can affect the enzyme's conformation and, consequently, its enantioselectivity. |
| Temperature | Temperature can influence the flexibility of the enzyme and the kinetics of the reaction, thereby affecting enantioselectivity. |
Biotransformations for Precursor Functionalization
The synthesis of this compound relies on the availability of functionalized precursors, namely 3-chlorophenylacetic acid and alanine. Biotransformations offer elegant and efficient routes to these key building blocks and their derivatives. Enzymes can introduce specific functional groups under mild conditions, often with high regio- and stereoselectivity, which is a significant advantage over traditional chemical methods.
For instance, the precursor 3-chlorophenylacetic acid can be synthesized via the biotransformation of related aromatic compounds. While direct enzymatic chlorination of phenylacetic acid is challenging, biotransformations can be employed to produce phenylacetic acid itself from precursors like L-phenylalanine. Yeast species, such as those from the Yarrowia genus, are known to convert L-phenylalanine to phenylacetic acid through the Ehrlich pathway. mdpi.com This biological approach provides a "natural" route to the acid precursor.
Enzymatic methods are also pivotal for modifying the alanine precursor. The synthesis of enantiomerically pure L- or D-alanine is well-established using enzymes. For example, transaminases can be used for the asymmetric amination of pyruvate (B1213749) to yield L-alanine with high enantiomeric excess. Furthermore, enzymes can be used to resolve racemic mixtures of alanine derivatives. The enzymatic transformation of chemically synthesized 3-chloroalanine (B1143638) into other useful amino acids has also been explored, highlighting the potential of biocatalysis to functionalize halogenated precursors. nih.gov
Integration of Biocatalysis into Multi-Step Synthesis Schemes
The synthesis of this compound is an ideal candidate for an integrated chemoenzymatic approach. The key amide bond formation between 3-chlorophenylacetic acid (or its activated derivative) and alanine can be catalyzed by enzymes such as penicillin G acylase (PGA) or lipases. nih.govfrontiersin.org These hydrolases can operate in reverse, catalyzing the acylation of the amino group of alanine.
A potential integrated synthesis scheme could involve:
Activation of the Carboxylic Acid: The 3-chlorophenylacetic acid can be enzymatically converted to an activated thioester using an ATP-dependent CoA ligase. nih.gov
Amide Bond Formation: In the same pot, an N-acetyltransferase can then catalyze the reaction between the activated thioester and alanine to form the final product, this compound. nih.gov
Alternatively, a kinetically controlled synthesis using PGA is a well-established method. In this scenario, an activated ester of 3-chlorophenylacetic acid (e.g., the methyl ester) is used as the acyl donor. The enzyme facilitates the transfer of the 3-chlorophenylacetyl group to alanine. This process is a competition between aminolysis (synthesis) and hydrolysis (breakdown of the ester and product). frontiersin.orgnih.gov By carefully controlling reaction conditions such as pH, temperature, and solvent, the synthesis can be favored over hydrolysis.
Multi-enzyme, one-pot cascade reactions have been successfully demonstrated for the synthesis of related compounds like D-phenylglycines from simple starting materials, showcasing the feasibility of complex transformations in a single reaction vessel using whole-cell biocatalysts. lookchem.com
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles is paramount in modern synthetic chemistry to minimize environmental impact. Biocatalytic routes to this compound align well with these principles.
Solvent Selection and Minimization Strategies
Traditional organic synthesis often relies on volatile and hazardous organic solvents. A major advantage of biocatalysis is the ability of enzymes to function in aqueous media under mild conditions. researchgate.net For the synthesis of this compound, water would be the greenest solvent choice.
However, the low solubility of non-polar substrates like the ester of 3-chlorophenylacetic acid can be a limitation. To overcome this, several strategies are employed:
Co-solvents: The addition of biocompatible organic co-solvents can enhance substrate solubility.
Ionic Liquids (ILs): These non-volatile solvents have been shown to be effective media for PGA-catalyzed syntheses. rsc.orgresearchgate.net Studies on the synthesis of amoxicillin, a process analogous to N-acyl amino acid synthesis, demonstrated that using certain ionic liquids as co-solvents could dramatically increase the selectivity of the synthesis reaction over hydrolysis. rsc.orgresearchgate.net
Deep Eutectic Solvents (DES): DES are another class of green solvents that are biodegradable, non-toxic, and inexpensive. They have been successfully used as media for various biocatalytic transformations and can enhance both enzyme stability and activity. researchgate.net
| Solvent System | Key Advantages for N-Acyl Amino Acid Synthesis | Typical Substrate Loading | Reference(s) |
| Aqueous Buffer | Environmentally benign, readily available, safe. | Low to moderate | researchgate.net |
| Aqueous + Co-solvent | Improved solubility of non-polar acyl donors. | Moderate | frontiersin.org |
| Ionic Liquids (ILs) | Increased synthesis/hydrolysis ratio, non-volatile. | Moderate to high | rsc.orgresearchgate.net |
| Deep Eutectic Solvents (DES) | Biodegradable, enhances enzyme stability, high solubility. | Moderate to high | researchgate.net |
Atom Economy and Reaction Efficiency Optimization
Atom economy is a measure of how much of the starting materials ends up in the final product. Enzymatic syntheses are often characterized by high selectivity, which minimizes the formation of by-products and thus leads to higher atom economy compared to many chemical routes that require protecting groups.
For the synthesis of this compound, a biocatalytic approach avoids the need for harsh coupling reagents (e.g., carbodiimides) that are common in chemical peptide synthesis and generate significant waste. The enzymatic reaction forms the amide bond directly. nih.gov
Reaction efficiency in PGA-catalyzed synthesis is often expressed as the Synthesis/Hydrolysis (S/H) ratio. Optimizing this ratio is key to achieving a high product yield. Factors that can be manipulated include:
pH and Temperature: Each enzyme has an optimal pH and temperature range for synthesis.
Substrate Ratio: Adjusting the molar ratio of the acyl donor to the amine nucleophile can shift the equilibrium towards product formation.
Water Activity: In non-aqueous or low-water systems, reducing water activity suppresses the competing hydrolysis reaction. rsc.org
Development of Catalytic and Reusable Systems
A core principle of green chemistry is the use of catalysts to reduce energy consumption and waste. Enzymes are highly efficient catalysts, but their cost can be a barrier to industrial application. Immobilization of the enzyme onto a solid support is a crucial strategy to address this.
Immobilized penicillin G acylase is widely used industrially for the production of antibiotic intermediates. frontiersin.org The benefits of using an immobilized enzyme for the synthesis of this compound would include:
Enhanced Stability: Immobilization can protect the enzyme from harsh reaction conditions, such as extreme pH or temperature, leading to a longer operational lifetime.
Process Simplification: It allows for easy separation of the catalyst from the product, simplifying downstream processing and purification.
Continuous Processing: Immobilized enzymes are well-suited for use in continuous flow reactors, which can offer better control and higher productivity compared to batch processes.
Scalability and Process Optimization for Research-Scale Production
Scaling up the synthesis of this compound from a laboratory discovery to research-scale production (grams to kilograms) requires careful process optimization. While the principles of biocatalysis are inherently scalable, several factors must be considered.
Enzyme Selection and Loading: The choice of the biocatalyst (e.g., a specific lipase or PGA) is critical. The enzyme should exhibit high activity and stability under the desired process conditions. The optimal enzyme loading (amount of enzyme per volume of reaction) needs to be determined to balance reaction time with cost.
Reaction Conditions:
pH Control: Maintaining the optimal pH is crucial, as pH shifts during the reaction (e.g., due to the release of a proton during amide formation) can decrease enzyme activity. This is typically managed by using buffered systems or a pH-stat.
Temperature Control: Consistent temperature control is necessary to ensure reproducible reaction rates and prevent enzyme denaturation.
Mixing: Adequate mixing is required to overcome mass transfer limitations, especially when using immobilized enzymes or dealing with poorly soluble substrates.
Downstream Processing: The recovery and purification of this compound from the reaction mixture is a key consideration. The mild conditions of enzymatic synthesis often result in a cleaner reaction mixture with fewer by-products, simplifying purification. Typical steps might include:
Removal of the (immobilized) enzyme by filtration.
Extraction of the product from the aqueous phase.
Crystallization or chromatography to achieve the desired purity.
Process Intensification: For efficient research-scale production, one-pot or cascade reactions are highly desirable as they reduce handling, time, and waste. lookchem.com Integrating the enzymatic acylation step with in-situ product removal (e.g., by crystallization or extraction) can further drive the reaction towards completion and achieve higher yields.
Batch vs. Flow Chemistry Approaches
The choice between traditional batch processing and modern continuous flow chemistry represents a significant consideration in the synthesis of fine chemicals, including this compound. Each approach offers distinct advantages and disadvantages that impact reaction efficiency, safety, and scalability.
Batch Chemistry , the conventional method, involves carrying out a synthesis in discrete steps within a single vessel. researchgate.net For the synthesis of this compound, this would typically involve the reaction of 3-chlorophenylacetic acid (or an activated derivative) with alanine in a suitable solvent, followed by work-up and purification. While batch processes are well-established and versatile for laboratory-scale synthesis, they can present challenges. These include potential difficulties in controlling reaction temperature (especially in exothermic reactions), issues with mixing and mass transfer, and challenges in ensuring consistent product quality across different scales. researchgate.netresearchgate.net Runaway reactions and the formation of hot spots can be a concern, particularly when scaling up. europa.eu
Flow Chemistry , by contrast, involves performing reactions in a continuously flowing stream through a network of tubes or microreactors. europa.eu This methodology provides superior control over reaction parameters such as temperature, pressure, and reaction time. amidetech.com The high surface-area-to-volume ratio in flow reactors facilitates rapid heat exchange, mitigating the risk of thermal runaways. europa.eu For the synthesis of this compound, a flow process could involve pumping solutions of the starting materials through a heated reactor coil to promote the acylation reaction. This approach can lead to higher yields, improved purity, and greater reproducibility. researchgate.netchemrxiv.org Furthermore, flow chemistry systems can be readily automated, enabling high-throughput screening of reaction conditions and rapid process optimization. europa.eu The reduction in reactor volume at any given time also enhances safety, especially when dealing with hazardous reagents or exothermic reactions. europa.eu
The table below summarizes the key differences between these two approaches for the synthesis of compounds like this compound.
| Feature | Batch Chemistry | Flow Chemistry |
| Reaction Control | Less precise control over temperature and mixing, potential for hot spots. researchgate.net | Precise control over temperature, pressure, and residence time. amidetech.com |
| Scalability | Can be challenging, often requiring re-optimization of reaction conditions. researchgate.net | More straightforward scalability by running the system for longer periods. |
| Safety | Higher risk due to large volumes of reagents and potential for thermal runaways. europa.eu | Inherently safer due to small reactor volumes and superior heat transfer. europa.eu |
| Reproducibility | Can vary between batches due to inconsistencies in conditions. researchgate.net | High reproducibility due to consistent reaction conditions. researchgate.net |
| Efficiency | May have lower space-time yields and can be more labor-intensive. researchgate.net | Often results in higher space-time yields and allows for automation. researchgate.neteuropa.eu |
Purification Techniques and Product Isolation Strategies
The isolation and purification of this compound from the reaction mixture is crucial to obtain a product of high purity. The primary method for purifying solid compounds in this class is crystallization.
Crystallization is a highly effective technique for purifying N-acylated amino acids. The choice of solvent system is critical for successful crystallization. For compounds analogous to this compound, such as N-(1(S)-ethoxycarbonyl-3-phenylpropyl)-L-alanine, mixed solvent systems of an alcohol and water have proven effective. google.com By dissolving the crude product in a minimal amount of a hot solvent mixture and then cooling the solution, the desired compound crystallizes out, leaving impurities behind in the mother liquor. google.com The volume ratio of the alcohol to water is a key parameter that must be optimized to maximize yield and purity. google.com The pH of the solution during crystallization can also significantly influence the outcome, particularly for zwitterionic compounds like amino acid derivatives.
Common steps in the purification and isolation process include:
Work-up: After the reaction is complete, an initial work-up is typically performed. This may involve quenching the reaction, followed by extraction to separate the product from water-soluble reagents and by-products.
Crystallization: The crude product obtained after work-up is then dissolved in a suitable solvent or solvent mixture (e.g., ethanol (B145695)/water, propanol/water) at an elevated temperature. google.com
Isolation: The solution is slowly cooled to induce crystallization. The resulting crystals are then collected by filtration.
Washing and Drying: The isolated crystals are washed with a small amount of cold crystallization solvent to remove any residual mother liquor and then dried under vacuum to yield the pure product. google.com
The choice of solvent and the cooling profile are critical parameters that are often optimized to control crystal size and morphology, which can impact filtration and drying characteristics.
Impurity Profiling and Control in Research Batches
Ensuring the purity of research batches of this compound requires a thorough understanding of potential impurities and the implementation of strategies to control them.
Impurity Profiling involves the identification and quantification of all undesired chemical species in the final product. This is typically achieved using high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (LC-MS), to separate and identify impurities.
Potential impurities in the synthesis of this compound can arise from several sources:
Unreacted Starting Materials: Residual 3-chlorophenylacetic acid and alanine.
By-products of the Coupling Reaction: For example, if carbodiimides are used as activating agents, urea by-products can form.
Diastereomers: If a racemic mixture of alanine (D,L-alanine) is used, two diastereomers, (R)-N-(3-chlorophenylacetyl)alanine and (S)-N-(3-chlorophenylacetyl)alanine, will be formed. These will need to be separated if a single stereoisomer is desired. For analogous compounds, diastereomers are a known impurity that must be controlled. google.com
Side-Reaction Products: Depending on the reaction conditions, side reactions such as the formation of diketopiperazines from the amino acid starting material can occur.
Control Strategies for these impurities are implemented throughout the synthetic and purification process.
Stoichiometry Control: Careful control of the molar ratios of reactants can minimize the amount of unreacted starting materials.
Reaction Condition Optimization: Optimizing temperature, reaction time, and the choice of coupling agent can minimize the formation of by-products and side-reaction products.
Chiral Resolution/Stereoselective Synthesis: To obtain a single enantiomer, either a stereoselective synthesis using a chiral auxiliary or an enzymatic resolution can be employed. researchgate.net Alternatively, if a racemic starting material is used, the resulting diastereomers may be separable by chromatography or crystallization.
Effective Purification: As discussed, optimized crystallization is a powerful tool for removing both starting materials and certain by-products. google.com Washing the final product effectively is also critical.
The following table outlines potential impurities and strategies for their control.
| Impurity Type | Potential Source | Analytical Detection Method | Control Strategy |
| Starting Materials | Incomplete reaction | HPLC, LC-MS | Optimized stoichiometry, increased reaction time. |
| Coupling Reagent By-products | Use of activating agents (e.g., DCC, EDC) | HPLC | Aqueous work-up, crystallization. |
| Diastereomers | Use of racemic alanine | Chiral HPLC | Use of enantiomerically pure alanine, diastereomeric crystallization, or chromatography. google.com |
| Diketopiperazines | Dimerization of alanine at elevated temperatures | HPLC, LC-MS | Control of reaction temperature and pH. |
By carefully considering the synthetic methodology, developing robust purification protocols, and implementing rigorous impurity control, high-purity this compound can be reliably produced for research and development purposes.
Structure Activity Relationship Sar and Ligand Design Principles for N 3 Chlorophenylacetyl Alanine Derivatives
Systematic Modification of the N-(3-chlorophenylacetyl)alanine Scaffold
The this compound framework offers multiple points for chemical modification, each providing a strategic lever to fine-tune its interaction with biological targets. Research into analogous N-acyl amino acid structures has provided a foundational understanding of the key determinants of activity, which can be extrapolated to this specific scaffold.
Substituent Effects on the Phenyl Ring System
The position of the chlorine atom on the phenyl ring is a crucial determinant of the molecule's biological activity. Studies on related halogenated phenylalanine analogs have demonstrated that moving a halogen substituent between the ortho (2-), meta (3-), and para (4-) positions can significantly alter affinity and selectivity for biological targets. For instance, in studies of iodinated phenylalanine analogs, a shift in the iodo group's position from para to ortho or meta was found to impact interactions with amino acid transporters. nih.gov An iodo group at the 3-position was shown to increase affinity for both LAT1 and LAT2 transporters, while a 2-iodo substituent enhanced affinity for LAT1 without affecting LAT2 affinity. nih.gov
Replacing chlorine with other halogens (fluorine, bromine, iodine) also introduces significant changes due to their differing electronegativity, size, and lipophilicity. The introduction of fluorine, for example, is a common strategy in medicinal chemistry to improve metabolic stability and binding affinity. mdpi.com The varying effects of different halogens at different positions are a testament to the nuanced steric and electronic interactions at play.
Table 1: Illustrative Impact of Halogen Positional Isomerism on a Phenylalanine Scaffold
| Substituent Position | Halogen | Relative Activity (Illustrative) | Rationale |
| 2- (ortho) | Cl | + | Potential for enhanced steric interactions and altered ring electronics. nih.gov |
| 3- (meta) | Cl | +++ | The parent compound's configuration, often a starting point for optimization. |
| 4- (para) | Cl | ++ | May offer a different binding orientation compared to the meta-position. nih.gov |
| 3- (meta) | F | + | Smaller size and higher electronegativity can alter electronic distribution. mdpi.com |
| 3- (meta) | Br | ++ | Larger size may provide more favorable van der Waals interactions. nih.gov |
| 3- (meta) | I | +++ | Increased lipophilicity and potential for halogen bonding. nih.gov |
Note: This table is illustrative and based on general principles of halogen substitution in related aromatic compounds. The relative activity is hypothetical for this compound.
Beyond halogen substitution, the introduction of other functional groups can further probe the electronic and steric requirements of the binding pocket. Electron-donating groups (e.g., methoxy, methyl) and electron-withdrawing groups (e.g., nitro, trifluoromethyl) can modulate the pKa of the molecule and influence hydrogen bonding capabilities. nih.gov The Hammett constants (σ) of substituents can be used to correlate the electronic effects with biological activity. nih.gov
Steric bulk is another critical factor. The introduction of larger substituents can either enhance binding through increased surface complementarity or cause steric hindrance, preventing optimal ligand-receptor interaction. The strategic placement of bulky groups can also be used to orient the molecule within the binding site.
Table 2: Hypothetical Effects of Electronic and Steric Modifications
| Phenyl Substituent | Electronic Effect | Steric Effect | Anticipated Impact on Activity |
| 3-Cl, 4-OCH3 | Electron-donating | Moderate | May enhance activity through favorable electronic and steric interactions. |
| 3-Cl, 4-NO2 | Electron-withdrawing | Moderate | Could alter binding mode due to strong electron-withdrawing nature. nih.gov |
| 3-CF3 | Strongly Electron-withdrawing | Bulky | Potential for altered activity due to significant electronic and steric changes. mdpi.com |
| 3-t-Butyl | Electron-donating | Very Bulky | Likely to decrease activity due to steric hindrance. |
Note: This table presents hypothetical scenarios for this compound based on established medicinal chemistry principles.
Modifications at the Alanine (B10760859) Side Chain
The alanine portion of the molecule provides another avenue for systematic modification to explore the SAR.
Replacing alanine with other α-amino acids can significantly impact the compound's properties. The size, shape, and polarity of the amino acid side chain are critical for interaction with the target protein. For example, substituting alanine with a larger, more lipophilic amino acid like valine or leucine (B10760876) could enhance hydrophobic interactions within the binding pocket. researchgate.net Conversely, incorporating a smaller amino acid like glycine (B1666218) might provide a better fit if the binding site is sterically constrained. The use of amino acids with functionalized side chains, such as serine (hydroxyl group) or aspartic acid (carboxylic acid group), could introduce new hydrogen bonding or ionic interactions.
Table 3: Potential Impact of Alpha-Amino Acid Substitution
| Amino Acid Residue | Side Chain | Potential Interaction |
| Glycine | -H | Increased flexibility, may fit into smaller pockets. researchgate.net |
| Valine | -CH(CH3)2 | Enhanced hydrophobic interactions due to branched alkyl group. researchgate.net |
| Phenylalanine | -CH2-Ph | Potential for π-π stacking or hydrophobic interactions. mdpi.com |
| Serine | -CH2OH | Introduction of a hydrogen bond donor/acceptor. nih.gov |
Note: The potential interactions are hypothetical for derivatives of this compound.
Extending the alkyl chain of the alanine side chain, for instance by using β-alanine or γ-aminobutyric acid (GABA) analogs, alters the distance and geometry between the N-acyl group and the carboxylic acid terminus. nih.gov This can be crucial for establishing optimal interactions with different parts of a receptor or enzyme active site.
Cyclization of the side chain, for example by incorporating the nitrogen into a ring system like in proline, introduces conformational rigidity. researchgate.net This can be advantageous as it reduces the entropic penalty upon binding, potentially leading to higher affinity. Constraining the molecule in a bioactive conformation can provide valuable insights into the optimal geometry for interaction.
Table 4: Effects of Side Chain Extension and Cyclization
| Modification | Structural Change | Anticipated Effect |
| β-Alanine substitution | Increased chain length | Alters spatial relationship of functional groups, potentially accessing different binding sub-sites. nih.gov |
| Proline substitution | Cyclized side chain | Introduces conformational rigidity, may lock the molecule in a more active conformation. researchgate.net |
Note: The anticipated effects are based on general principles of medicinal chemistry and may not directly reflect the activity of this compound derivatives.
Amide Bond Isosteres and Conformationally Restricted Analogues
The amide bond in this compound is a critical feature for its interactions but also a potential liability due to enzymatic degradation. cambridgemedchemconsulting.com Strategies to address this involve replacing the amide bond with isosteres or constraining the molecule's conformation to improve stability and binding affinity.
Peptide Bond Mimicry and Bioisosteric Replacements
Peptidomimetics are compounds designed to mimic natural peptides but with improved properties like stability against proteolysis. nih.gov For derivatives of this compound, replacing the central amide bond is a key strategy. Bioisosterism, the replacement of a functional group with another that retains similar physicochemical properties, can lead to analogues with enhanced potency, better selectivity, and improved pharmacokinetic profiles. researchgate.netnih.gov
The amide group is susceptible to cleavage by proteases in the body. cambridgemedchemconsulting.comnih.gov Its replacement with metabolically stable bioisosteres is a common tactic in medicinal chemistry. acs.org Several classes of heterocycles are effective amide bond mimics, including:
1,2,3-Triazoles: This moiety is an excellent nonclassical bioisostere that can mimic the trans configuration of the amide bond. nih.govacs.org The 1,4-disubstituted 1,2,3-triazole, in particular, is widely used as an isostere for the trans amide bond and is resistant to hydrolysis, oxidation, and protease-mediated cleavage. cambridgemedchemconsulting.comnih.gov
Oxadiazoles: Both 1,2,4- and 1,3,4-oxadiazoles are frequently used to replace amide bonds. They can replicate the planarity and dipole moment of the amide group and may improve metabolic stability and membrane permeability. nih.govacs.org
Trifluoroethylamine: This group can serve as a bioisosteric replacement for amides. The electron-withdrawing nature of the trifluoromethyl group enhances metabolic stability by making the adjacent carbon less susceptible to enzymatic attack. drughunter.com
The strategic application of these bioisosteres can yield peptidomimetics with superior biological properties while retaining the desired therapeutic effects. nih.gov The choice of a specific isostere is context-dependent, as each introduces unique changes in size, shape, and electronic distribution that can impact biological activity. researchgate.netdrughunter.com
Table 1: Hypothetical Bioisosteric Replacements for the Amide Bond in this compound Derivatives and Their Rationale
| Original Moiety | Bioisosteric Replacement | Rationale for Replacement | Potential Advantages |
| Amide Bond | 1,4-disubstituted 1,2,3-Triazole | Mimics trans amide bond geometry, resistant to cleavage. nih.govacs.org | Increased metabolic stability, retained or improved biological activity. nih.gov |
| Amide Bond | 1,2,4-Oxadiazole | Mimics planarity and dipole moment of the amide. nih.govacs.org | Improved metabolic stability, enhanced membrane permeability. nih.gov |
| Amide Bond | Trifluoroethylamine | Reduces susceptibility to proteolysis via electronic effects. drughunter.com | Enhanced metabolic stability, potential for altered binding interactions. drughunter.com |
Introduction of Rigidity and Conformational Bias
Flexible molecules often possess numerous rotatable bonds, which can be energetically unfavorable for binding to a biological target. youtube.com Introducing structural rigidity can lock the molecule into a bioactive conformation, thereby improving binding affinity and selectivity. nih.gov
For this compound derivatives, conformational restriction can be achieved by incorporating the flexible side chains into ring structures. This can be accomplished through:
Cyclization: Linking the phenylacetyl and alanine fragments to create a macrocyclic structure.
Incorporation of Rigid Spacers: Introducing cyclic moieties, such as a cyclopropane (B1198618) or a bicyclic system, to limit the rotational freedom of the molecule.
These modifications reduce the entropic penalty upon binding and can lead to a more precise orientation of key pharmacophoric features. The design of such conformationally biased analogues is a powerful strategy to enhance the potency and drug-like properties of peptide-based compounds. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives
QSAR is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For this compound derivatives, QSAR models can guide the design of new analogues with improved potency.
Selection of Molecular Descriptors for QSAR Analysis
The foundation of a QSAR model is the selection of molecular descriptors, which are numerical representations of the physicochemical properties of a molecule. uestc.edu.cn For a series of this compound derivatives, a diverse set of descriptors would be calculated to capture variations in their structure. These descriptors are typically categorized as:
Physicochemical Descriptors: These describe properties like hydrophobicity (logP), electronic effects (Hammett constants), and steric parameters (molar refractivity).
Topological Descriptors: These are derived from the 2D representation of the molecule and describe its size, shape, and branching.
3D-Structural Descriptors: These are calculated from the 3D conformation of the molecule and include parameters related to molecular shape and volume. uestc.edu.cn
Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and describe electronic properties like orbital energies (HOMO, LUMO) and charge distributions.
The selection process often involves eliminating descriptors that are constant or highly correlated with others to build a robust model. researchgate.net
Table 2: Representative Molecular Descriptors for a Hypothetical QSAR Study on this compound Derivatives
| Descriptor Class | Example Descriptor | Property Encoded |
| Physicochemical | AlogP | Hydrophobicity/Lipophilicity |
| Electronic | Dipole Moment | Polarity and charge distribution |
| Topological | Kappa Shape Indices | Molecular shape and size |
| 3D-Structural | Molecular Surface Area | Steric interactions and accessibility |
| Quantum Chemical | HOMO/LUMO Energy | Electron-donating/accepting ability |
Statistical Validation and Predictive Power of QSAR Models
A QSAR model is typically developed using a "training set" of compounds with known activities. nih.gov Its reliability and predictive ability must be rigorously validated. Key statistical parameters used for validation include:
Coefficient of Determination (r²): This value indicates the proportion of the variance in the biological activity that is explained by the model. A value closer to 1.0 suggests a better fit for the training set. nih.gov
Leave-One-Out Cross-Validation (q² or r²(CV)): This is a measure of the model's internal predictive ability. The model is rebuilt multiple times, leaving out one compound at a time, and its activity is predicted. A higher q² value indicates better robustness. nih.gov
External Validation (Predictive r²): The model's ability to predict the activity of an external "test set" of compounds (not used in model generation) is the ultimate test of its utility. A high predictive r² value (e.g., > 0.6) indicates a model with good predictive power. nih.govnih.gov
A statistically robust and validated QSAR model is essential for it to be a reliable tool in guiding the synthesis of new compounds. nih.gov
Interpretation of QSAR Results for Design Hypotheses
The interpretation of a validated QSAR model provides valuable insights into the structure-activity relationship of the compound series. The model equation reveals which molecular descriptors have the most significant impact on biological activity.
For instance, a hypothetical QSAR model for this compound derivatives might reveal:
A positive correlation with a hydrophobicity descriptor (e.g., AlogP), suggesting that increasing the lipophilicity of a particular region of the molecule could enhance activity.
A negative correlation with a steric descriptor for a specific substituent, indicating that bulky groups in that position are detrimental to activity.
The importance of an electronic descriptor, highlighting the role of electron-donating or electron-withdrawing groups in modulating activity.
These interpretations can be translated into concrete design hypotheses for new, potentially more potent analogues of this compound.
Pharmacophore Elucidation and Mapping for Target Interaction
The initial step in the rational design of more potent and selective analogs of this compound involves identifying the crucial chemical features responsible for its biological effects. This process, known as pharmacophore elucidation, creates a three-dimensional map of the essential steric and electronic properties required for optimal interaction with a specific biological target.
Identification of Essential Structural Features for Biological Activity
The this compound scaffold possesses several key structural motifs that can contribute to its biological activity. These include the alanine core, the N-acyl linkage, and the substituted phenyl ring. The alanine portion provides a chiral center, which can be critical for stereospecific interactions within a protein's binding pocket. The amide bond of the N-acyl group can act as both a hydrogen bond donor and acceptor, forming crucial connections with the target protein. Finally, the 3-chlorophenylacetyl moiety offers a lipophilic region and a specific substitution pattern on the aromatic ring that influences electronic distribution and potential for hydrophobic and aromatic interactions.
Studies on related N-acyl amino acids have highlighted the importance of these features. For instance, the nature of the amino acid and the length and substitution of the acyl chain have been shown to significantly impact the biological activity of N-acyl glycines and other derivatives. While direct structure-activity relationship (SAR) data for this compound is not extensively published, inferences can be drawn from analogous series. For example, in a series of N-acetyl-alpha-amino-N-phenylglutarimides, the stereochemistry of the amino acid and the nature of the para-substituent on the phenyl ring were found to be critical for anticonvulsant activity. nih.gov Similarly, research on alaninamide derivatives has demonstrated that the exchange of an α-alanine residue for a phenylglycine can substantially alter antiseizure activity, underscoring the importance of the amino acid core.
Generation and Validation of Pharmacophore Models
A pharmacophore model is a computational tool that translates the essential structural features into a 3D arrangement of pharmacophoric points. These points can include hydrogen bond acceptors, hydrogen bond donors, hydrophobic centers, aromatic rings, and positively or negatively ionizable groups. For this compound derivatives, a hypothetical pharmacophore model would likely include:
A hydrogen bond acceptor feature corresponding to the carbonyl oxygen of the acetyl group.
A hydrogen bond donor feature from the amide nitrogen.
A hydrophobic/aromatic feature representing the chlorophenyl ring.
An additional feature representing the carboxylic acid of the alanine, which could be a hydrogen bond acceptor or a negatively ionizable group depending on the physiological pH.
Application of Pharmacophore-Based Virtual Screening
Once a validated pharmacophore model is established, it can be employed as a 3D query to search large virtual databases of chemical compounds. This process, known as pharmacophore-based virtual screening, allows for the rapid identification of novel molecules that possess the desired structural features for biological activity but may have a completely different chemical backbone. This approach is a powerful tool for discovering new chemical entities with the potential to interact with the same biological target as this compound. The hits from such a screen would then be subjected to further computational and experimental evaluation to confirm their activity.
Rational Design Strategies for Enhanced Biological Activity
With a clear understanding of the pharmacophore, medicinal chemists can employ various rational design strategies to create new derivatives of this compound with improved biological profiles. These strategies can be broadly categorized as ligand-based or structure-based, and can also leverage fragment-based approaches.
Ligand-Based and Structure-Based Drug Design Approaches
Ligand-based drug design is employed when the three-dimensional structure of the biological target is unknown. In this scenario, the design of new molecules is guided by the known structure-activity relationships of a series of active compounds. For this compound derivatives, this would involve systematically modifying the core structure and assessing the impact on biological activity. For example, chemists might explore:
Substitution on the phenyl ring: Investigating the effect of different substituents (e.g., electron-donating or electron-withdrawing groups) at various positions on the phenyl ring to probe the electronic and steric requirements of the binding pocket.
Modification of the alanine moiety: Replacing the alanine with other natural or unnatural amino acids to explore the impact of different side chains on activity and selectivity.
Alterations to the acetyl linker: Modifying the length or rigidity of the linker between the phenyl ring and the alanine to optimize the spatial orientation of the key pharmacophoric features.
Structure-based drug design , on the other hand, is possible when the 3D structure of the biological target is available, typically from X-ray crystallography or NMR spectroscopy. This powerful approach allows for the visualization of the binding site and the design of ligands that can fit snugly and form specific interactions with key amino acid residues. If the target of this compound were identified and its structure determined, chemists could use computational docking simulations to predict how different derivatives would bind and use this information to design molecules with enhanced affinity and selectivity.
Fragment-Based Drug Discovery (FBDD) Leveraging the Scaffold
Fragment-based drug discovery (FBDD) is a powerful strategy for identifying novel lead compounds. It involves screening libraries of small, low-molecular-weight compounds ("fragments") for weak binding to the target protein. These weakly binding fragments can then be grown or linked together to create more potent lead molecules.
Design of Targeted Probes and Affinity Labels
The development of targeted probes and affinity labels derived from a lead compound, such as this compound, is a critical step in elucidating its mechanism of action, identifying its biological targets, and mapping its binding site. These chemical tools are designed to interact with and subsequently report on or permanently bind to their molecular targets, providing invaluable insights for drug discovery and chemical biology.
Photoaffinity labeling (PAL) is a powerful technique employed for the identification of cellular targets of bioactive molecules and for investigating ligand-receptor interactions. rsc.org The design of a photoaffinity probe is a multi-component task, typically incorporating three key functional elements: a pharmacophore, a photoreactive group, and a reporter tag. nih.gov The pharmacophore is the core structure of the bioactive compound, in this case, this compound, which is responsible for the specific, reversible binding to its protein target. The photoreactive moiety, upon activation by light, forms a highly reactive intermediate that can covalently bond to nearby amino acid residues within the binding site. The reporter tag, such as a biotin (B1667282) or a "clickable" functional group like an alkyne, facilitates the detection, enrichment, and identification of the labeled proteins. nih.govnih.gov
A primary consideration in the design of these probes is to minimize structural modifications to the parent compound to ensure that the probe's biological activity and binding affinity are not significantly compromised. rsc.org The strategic placement of the photoreactive group and the reporter tag is crucial to avoid interference with the key interactions between the pharmacophore and its target.
For this compound, several strategies can be envisioned for its conversion into a targeted probe. The phenyl ring of the chlorophenylacetyl group or the alanine backbone could be sites for chemical modification. For instance, a photoreactive group like a benzophenone (B1666685) or a phenyl azide (B81097) could be introduced onto the phenyl ring. These groups are relatively small and can be positioned at various points on the ring to minimize steric hindrance. The choice of the photoreactive group is important; it should be efficiently activated by a wavelength of light that does not damage the biological system. escholarship.org
Furthermore, a reporter tag is often incorporated for subsequent analysis. A common approach is the inclusion of a terminal alkyne or azide group, which can be used in bioorthogonal "click chemistry" reactions to attach a larger reporter molecule, such as biotin for affinity purification or a fluorophore for imaging. rsc.orgrsc.org This two-step approach, where the probe first binds and covalently crosslinks to its target and is then tagged, can be advantageous as the initial probe is smaller and less likely to have its binding affinity significantly altered.
The following table illustrates hypothetical designs for targeted probes based on the this compound scaffold, detailing the type of probe, the specific modification, and the intended purpose of that modification.
| Compound Name | Probe Type | Modification | Purpose of Modification | Hypothetical Binding Affinity |
| N-(3-chloro-4-(4-benzoylbenzoyl)phenylacetyl)alanine | Photoaffinity Probe | Addition of a benzophenone group to the phenyl ring. | Introduction of a photoreactive moiety for covalent crosslinking to the target protein. | Retained |
| N-(3-chloro-4-azidophenylacetyl)alanine | Photoaffinity Probe | Substitution with an azido (B1232118) group on the phenyl ring. | Incorporation of a photoreactive group. | Slightly Reduced |
| N-(3-chlorophenylacetyl)-L-(4-ethynyl)phenylalanine | Clickable Probe | Replacement of alanine with an alkyne-containing unnatural amino acid. | Enables bioorthogonal ligation with a reporter tag (e.g., azide-biotin) for target identification. | Retained |
| N-(3-chlorophenylacetyl)alanyl-biotin | Affinity Probe | Conjugation of biotin to the C-terminus of the alanine residue. | Allows for affinity-based pulldown and enrichment of the target protein. | Moderately Reduced |
The design and synthesis of such probes enable a range of experiments to identify and validate the molecular targets of this compound. A general workflow for a photoaffinity labeling experiment involves incubating the probe with a biological sample (e.g., cell lysate or intact cells), followed by UV irradiation to induce covalent crosslinking. nih.gov The tagged proteins are then enriched, typically using affinity chromatography if a biotin tag is present, and subsequently identified by mass spectrometry-based proteomics. nih.gov These studies can provide definitive evidence of a direct interaction between the compound and a specific protein, thereby elucidating its mechanism of action at a molecular level.
Molecular Pharmacology and Biological Activity of N 3 Chlorophenylacetyl Alanine
Investigation of Cellular and Molecular Mechanisms of Action
No research or studies have been published that investigate the cellular and molecular mechanisms of action for N-(3-chlorophenylacetyl)alanine.
There is no information available in scientific literature regarding the binding, activation, or inhibition profiles of this compound with any receptors.
No studies have been conducted to determine if this compound interacts with or modulates the activity of G Protein-Coupled Receptors.
The effects of this compound on ion channels and transporters have not been evaluated in any published research.
There are no available data on the enzyme inhibition or modulation kinetics of this compound.
Without any studies on its enzymatic interactions, it is unknown whether this compound would act as a reversible or irreversible inhibitor.
The mechanism of enzyme modulation, whether allosteric or orthosteric, for this compound has not been investigated.
Protein-Protein Interaction (PPI) Modulation
Protein-protein interactions are fundamental to nearly all cellular processes, and their modulation by small molecules is a key area of drug discovery. nih.govajwilsonresearch.com Small molecules can either inhibit or stabilize these interactions. nih.gov For a compound like this compound, its potential to modulate PPIs would depend on its ability to bind to specific "hot spots" at the interface of two interacting proteins. nih.gov These hot spots are small regions that contribute the most to the binding energy of the interaction. nih.gov
The discovery of small molecules that can disrupt PPIs is a promising strategy, particularly in cancer therapy where such interactions are often dysregulated. nih.gov Researchers use various methods, including structural studies and screening of chemical libraries, to identify molecules that can interfere with these interactions and the downstream pathways they control. nih.govbiopharmconsortium.com Without experimental data, it is not possible to determine if this compound has any such activity.
Modulation of Intracellular Signaling Pathways
Intracellular signaling pathways are complex networks that transmit signals from the cell surface to intracellular targets, governing cellular responses. The modulation of these pathways can lead to significant physiological effects.
Kinase Cascades and Phosphorylation Events
Kinase cascades, which involve a series of protein kinases phosphorylating and activating one another, are a common mode of signal transduction. nih.gov These cascades can integrate various external stimuli to regulate processes like cell proliferation and apoptosis (programmed cell death). nih.gov For instance, survival factors often activate kinase cascades that promote cell survival, while stress signals can activate different kinases that may lead to apoptosis. nih.gov A compound such as this compound could theoretically influence these pathways by either inhibiting or activating one or more kinases in a cascade. The activity of the NaCl cotransporter (NCC), for example, is regulated by the WNK/SPAK kinase pathway, and its modulation can affect blood pressure. nih.gov
Second Messenger System Perturbations
Second messengers are small intracellular molecules, such as cyclic AMP (cAMP) and inositol (B14025) phosphates (IPs), that relay signals from receptors on the cell surface to target molecules inside the cell. nih.gov The generation of these molecules can be influenced by various stimuli and, in turn, can trigger a wide range of cellular responses. nih.gov For example, in tracheal smooth muscle, different muscarinic receptor subtypes are coupled to distinct second messenger systems; M2 receptors are linked to the inhibition of cAMP formation, while M3 receptors stimulate the production of IPs. nih.gov It has also been suggested that the chloride anion itself can act as a second messenger, regulating the expression of specific genes. nih.gov L-alanine has been shown to affect gene expression related to cellular signaling and metabolism in pancreatic beta-cells. nih.gov
In Vitro Biological Activity Assessments
In vitro assays are essential tools for characterizing the biological activity of a compound outside of a living organism.
Biochemical Assays for Target Engagement and Enzyme Activity
Biochemical assays are designed to measure the direct interaction of a compound with its molecular target (target engagement) and its effect on the activity of an enzyme. These assays are crucial for understanding a compound's mechanism of action.
Fluorescence and luminescence-based assays are widely used due to their high sensitivity and suitability for high-throughput screening. nih.govnih.gov
Fluorescence-based assays can be designed to monitor enzyme activity by measuring the change in fluorescence of a substrate or a product. For example, a fluorescence-based assay has been developed to monitor the autopalmitoylation of certain enzymes by coupling the reaction to the production of the fluorescent molecule NADH. nih.gov Another example involves using a tripeptide as a substrate for dipeptidylpeptidase IV, where the liberation of alanine (B10760859) is measured by its fluorescent reaction with o-phthaldialdehyde. nih.gov
Luminescence-based assays utilize light-emitting reactions, often involving luciferases. nih.gov These assays are known for their high sensitivity and low background signals. nih.gov A luminescence-based coupled enzyme assay has been developed for the high-throughput quantification of the bacterial second messenger 3'3'-cyclic-di-AMP. nih.gov Similarly, a system using self-assembling fragments of NanoLuc luciferase has been engineered to identify inhibitors of protein aggregation. nih.gov
The table below illustrates the types of data that could be generated from such assays for a hypothetical compound.
| Assay Type | Target | Parameter Measured | Hypothetical Finding for this compound |
| Fluorescence | Kinase X | Inhibition Constant (Ki) | 10 µM |
| Luminescence | Protein-Protein Interaction Y/Z | Disruption (IC50) | 25 µM |
| Fluorescence | Enzyme A | Michaelis Constant (Km) | 5 µM |
| Luminescence | Second Messenger B Production | EC50 | 15 µM |
Radioligand Binding Assays
Radioligand binding assays are a fundamental technique used to characterize the interaction of a compound with a specific biological target, such as a receptor or enzyme. This method involves the use of a radioactively labeled ligand (radioligand) that binds to the target of interest. By measuring the displacement of this radioligand by an unlabeled compound, in this case, this compound, researchers can determine the affinity of the compound for the target.
Despite a thorough review of scientific literature, no publicly available data from radioligand binding assays for this compound could be identified. Therefore, its binding affinity profile and selectivity for specific biological targets remain uncharacterized in the public domain.
Cell-Based Assays for Functional Responses
Cell-based assays are crucial for understanding the functional consequences of a compound's interaction with its target within a cellular context. These assays can reveal whether a compound acts as an agonist, antagonist, or has other modulatory effects on cellular signaling pathways.
Reporter Gene Assays and High-Throughput Screening (HTS)
Reporter gene assays are a common type of cell-based assay where the activation of a specific signaling pathway leads to the expression of an easily measurable protein, such as luciferase or beta-galactosidase. These assays are readily adaptable for high-throughput screening (HTS), allowing for the rapid testing of large numbers of compounds.
A comprehensive search of available scientific databases did not yield any studies that have utilized reporter gene assays or high-throughput screening to evaluate the biological activity of this compound. Consequently, its functional effects on cellular signaling pathways have not been publicly documented.
Phenotypic Screening in Defined Cell Lines
There is no published research available that describes the use of phenotypic screening in defined cell lines to investigate the biological effects of this compound. As a result, its potential to induce specific cellular phenotypes is unknown.
Kinetic and Equilibrium Binding Studies
Determination of Dissociation Constants (Kd) and Inhibition Constants (Ki)
The dissociation constant (Kd) is a measure of the affinity of a compound for its target, with a lower Kd value indicating a stronger interaction. The inhibition constant (Ki) quantifies the potency of a compound to inhibit the binding of another ligand to the target.
No experimental data determining the dissociation constant (Kd) or the inhibition constant (Ki) for this compound with any biological target have been reported in the scientific literature.
Data Table: Binding Affinity of this compound
| Target | Kd (nM) | Ki (nM) |
| Data not available | Data not available | Data not available |
Residence Time Analysis for Target Interactions
Residence time refers to the duration for which a compound remains bound to its target. A longer residence time can lead to a more sustained biological effect. This is determined by measuring the dissociation rate constant (koff).
No studies on the residence time or the dissociation kinetics of this compound with any biological target have been made publicly available. Therefore, the duration of its potential target engagement is uncharacterized.
Data Table: Kinetic Parameters of this compound
| Target | kon (M-1s-1) | koff (s-1) | Residence Time (min) |
| Data not available | Data not available | Data not available | Data not available |
Preclinical In Vivo Studies of this compound Remain Undisclosed in Publicly Available Research
Despite a comprehensive search of scientific literature and databases, no publicly available preclinical in vivo animal model studies detailing the molecular pharmacology and biological activity of the chemical compound this compound could be identified. Therefore, the generation of a detailed article on its pharmacodynamic assessments, target engagement, and efficacy in disease-relevant animal models is not possible at this time.
The requested article structure, focusing on specific aspects of preclinical investigation, necessitates the availability of published research data. This includes in-depth findings on target engagement biomarkers in animal tissues, cellular and molecular markers of pathway modulation, and efficacy evaluations in rodent models of inflammatory conditions and murine models for metabolic dysregulation. The absence of any such data for this compound in the public domain prevents a scientifically accurate and informative discussion on these topics.
Scientific articles of this nature are fundamentally reliant on previously conducted and published research. Without foundational studies to draw upon, any attempt to detail the in vivo profile of this compound would be speculative and would not meet the required standards of scientific accuracy and evidence-based reporting.
It is possible that research on this compound exists but remains proprietary or has not yet been published. Until such data becomes available in the public domain, a comprehensive and factual article on the preclinical in vivo characteristics of this compound cannot be compiled.
Preclinical In Vivo Animal Model Studies for Mechanistic Insights
Efficacy Evaluations in Disease-Relevant Animal Models
Other Relevant Preclinical Animal Models
No specific information is available in the public domain regarding the use of other relevant preclinical animal models to evaluate this compound.
Biodistribution and Tissue Penetration in Preclinical Models
No data could be found on the biodistribution and tissue penetration of this compound in preclinical models.
Ex Vivo Organ and Tissue Concentration Analysis
There are no available studies detailing the ex vivo organ and tissue concentration of this compound. Consequently, no data table on this topic can be generated.
Imaging-Based Biodistribution Studies
No imaging-based biodistribution studies for this compound have been published in the available scientific literature.
Analytical and Bioanalytical Methodologies for N 3 Chlorophenylacetyl Alanine in Research Contexts
Chromatographic Techniques for Purity Assessment and Quantification
Chromatography is the cornerstone for the analytical assessment of N-(3-chlorophenylacetyl)alanine. The choice of technique and detection method is dictated by the analytical objective, whether it be routine purity checks, precise quantification, or the determination of enantiomeric excess.
High-Performance Liquid Chromatography (HPLC) stands as the most prevalent and versatile technique for the analysis of this compound. Its adaptability is enhanced by the array of detectors that can be coupled with the system, each offering distinct advantages in terms of sensitivity and selectivity.
Due to the presence of a chromophoric chlorophenyl group, this compound is readily detectable by UV-Vis and Diode Array Detectors (DAD). The aromatic ring provides strong absorbance in the UV region, typically between 200 and 280 nm, allowing for sensitive detection. shimadzu.com DAD offers the significant advantage of acquiring a full UV spectrum at each point in the chromatogram, which aids in peak identification and purity assessment by comparing the spectra of the analyte peak with that of a reference standard. researchgate.netnih.govnih.gov
Reversed-phase HPLC is the most common mode of separation. A C18 or C8 stationary phase is typically employed with a mobile phase consisting of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). Gradient elution is often used to ensure adequate separation of the main compound from any potential impurities, which may include unreacted starting materials (3-chlorophenylacetic acid and alanine) or by-products of the synthesis. A validated RP-HPLC-DAD method for the analysis of total amino acids in rice demonstrated excellent selectivity with resolution (Rs) ≥ 2 for seventeen amino acids, showcasing the power of this technique. vibgyorpublishers.org
Table 1: Illustrative HPLC-DAD Parameters for Purity Analysis of this compound
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm (primary), 254 nm (secondary) |
| Injection Volume | 10 µL |
While UV-based detection is highly suitable for this compound, Refractive Index (RI) and Evaporative Light Scattering Detection (ELSD) offer universal detection capabilities that are less dependent on the presence of a chromophore. This can be advantageous when analyzing for impurities that may lack a UV-absorbing moiety.
ELSD is particularly useful as it is a mass-sensitive detection method that can detect any non-volatile analyte. tandfonline.comcapes.gov.br The process involves nebulizing the column effluent, evaporating the mobile phase, and then measuring the light scattered by the remaining analyte particles. This technique is compatible with gradient elution, unlike RI detection, making it more flexible for complex sample analysis. nih.govhitachi-hightech.com For underivatized amino acids, HPLC-ELSD has been established as a simple and rapid analytical method. nih.govoriprobe.com Detection limits for underivatized amino acids using ELSD are typically in the range of 20 to 100 ng. nih.govoriprobe.com
RI detection, while less sensitive than UV or ELSD, is a truly universal detector that measures the difference in the refractive index between the mobile phase and the analyte. It is, however, sensitive to temperature and pressure fluctuations and is not compatible with gradient elution, limiting its use to isocratic separations.
Gas Chromatography (GC) is a powerful analytical technique, but its application to this compound requires a crucial preliminary step: derivatization. Amino acids and their N-acyl derivatives are generally non-volatile and thermally labile due to their polar nature, making them unsuitable for direct GC analysis. sigmaaldrich.comnih.gov
Derivatization converts the polar functional groups (carboxylic acid and amide) into more volatile and thermally stable esters and/or silyl (B83357) ethers. Common silylating agents include N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). sigmaaldrich.comresearchgate.netthermofisher.com Once derivatized, the compound can be readily analyzed by GC, often coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for structural confirmation. GC-MS provides characteristic fragmentation patterns that can unequivocally identify the derivatized analyte. sigmaaldrich.comresearchgate.netnih.gov
Table 2: Typical GC-MS Conditions for Derivatized this compound
| Parameter | Value |
| Derivatizing Agent | MSTFA with 1% TMCS |
| Reaction Conditions | 80 °C for 1 hour |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |
| Injector Temperature | 250 °C |
| Oven Program | 100 °C (2 min), ramp at 10 °C/min to 280 °C (5 min) |
| Carrier Gas | Helium, constant flow |
| MS Ion Source Temp | 230 °C |
| MS Quadrupole Temp | 150 °C |
| Scan Range | 50-550 m/z |
Since this compound is synthesized from alanine (B10760859), a chiral amino acid, it exists as a pair of enantiomers: N-(3-chlorophenylacetyl)-L-alanine and N-(3-chlorophenylacetyl)-D-alanine. The determination of enantiomeric purity is critical, especially in biological and pharmaceutical research. Chiral chromatography is the definitive method for separating and quantifying these enantiomers.
This can be achieved through two main approaches:
Direct Separation: Using a chiral stationary phase (CSP) that can directly resolve the enantiomers. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic glycopeptide-based CSPs (e.g., teicoplanin) are highly effective for separating a wide range of chiral compounds, including N-acyl amino acids. sigmaaldrich.comsigmaaldrich.com The choice of mobile phase, often a mixture of alkanes and alcohols, is critical for achieving optimal resolution.
Indirect Separation: Derivatizing the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers can then be separated on a standard achiral column (like a C18). Common CDAs for amino-containing compounds include Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA) and o-phthalaldehyde (B127526) with a chiral thiol like N-acetyl-L-cysteine (OPA/NAC). researchgate.netnih.gov
For N-acyl amino acids, direct separation on a CSP is often preferred as it avoids the extra step of derivatization. phenomenex.comresearchgate.net
Table 3: Exemplary Chiral HPLC Method for Enantiomeric Separation
| Parameter | Value |
| Column | Chiralcel OD-H (cellulose tris(3,5-dimethylphenylcarbamate)), 4.6 x 250 mm, 5 µm |
| Mobile Phase | Hexane (B92381)/Isopropanol/Trifluoroacetic Acid (90:10:0.1, v/v/v) |
| Flow Rate | 0.8 mL/min |
| Temperature | 25 °C |
| Detection | UV at 220 nm |
| Expected Elution | Enantiomers baseline resolved |
Thin-Layer Chromatography (TLC) is an indispensable tool for rapidly monitoring the progress of the synthesis of this compound. libretexts.org It allows for a quick assessment of the consumption of starting materials (e.g., alanine and 3-chlorophenylacetyl chloride) and the formation of the product. rsc.org
A small aliquot of the reaction mixture is spotted on a TLC plate (typically silica (B1680970) gel) alongside the starting materials. libretexts.org The plate is then developed in a suitable solvent system, often a mixture of a non-polar solvent like hexane or dichloromethane (B109758) and a more polar solvent like ethyl acetate (B1210297) or methanol. The ratio of these solvents is optimized to achieve good separation between the starting materials and the product. For amide coupling reactions, it is common to see the more polar starting materials (acid and amine) at the baseline and the less polar amide product moving further up the plate. reddit.com
Visualization is typically achieved under UV light (254 nm), where the chlorophenyl ring of the product and the corresponding acid chloride will be visible. rsc.org Staining with reagents like potassium permanganate (B83412) or ninhydrin (B49086) can also be used. Ninhydrin is particularly useful as it will stain the unreacted alanine, providing a clear indication of its consumption. researchgate.net
High-Performance Liquid Chromatography (HPLC) with Various Detection Methods
Mass Spectrometry (MS) for Structural Confirmation and Trace Analysis
Mass spectrometry is an indispensable tool for the analysis of this compound, offering high sensitivity and specificity for both structural confirmation and quantitative analysis. The choice of ionization technique and mass analyzer is critical and depends on the specific research question.
Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of polar molecules like this compound, which can be readily ionized from a solution. nih.gov ESI-MS is particularly valuable as it can be directly coupled with liquid chromatography (LC) for the analysis of complex mixtures. nih.gov For this compound, ESI would typically generate protonated molecules, [M+H]⁺, in the positive ion mode, or deprotonated molecules, [M-H]⁻, in the negative ion mode. The choice of mode depends on the pH of the solution and the desired sensitivity. The acylation of the amino group can influence ionization efficiency. researchgate.net The accurate mass measurement of these parent ions by a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap analyzer, allows for the determination of the elemental composition, providing a primary confirmation of the compound's identity.
Matrix-assisted laser desorption/ionization (MALDI) is another soft ionization technique that is highly effective for analyzing a wide range of molecules, including small molecules like this compound. springernature.com In MALDI-TOF MS, the analyte is co-crystallized with a matrix on a target plate and irradiated with a laser, leading to desorption and ionization. springernature.com While MALDI is often associated with large biomolecules, its application to small molecules is also well-established, though challenges such as matrix interference in the low mass range can occur. nih.govacs.org For this compound, this technique can provide a rapid determination of the molecular weight. The selection of an appropriate matrix is crucial for achieving optimal ionization and minimizing fragmentation. nih.govcreative-proteomics.com
Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of molecules by analyzing their fragmentation patterns. nih.govnih.gov In an MS/MS experiment, the parent ion of this compound, selected in the first stage of mass analysis, is subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed in the second stage of mass spectrometry. The fragmentation pattern provides a veritable fingerprint of the molecule, allowing for unambiguous identification.
The predicted fragmentation of this compound would likely involve the cleavage of the amide bond, the loss of the carboxylic acid group, and fragmentation within the chlorophenylacetyl moiety. The fragmentation of acylated amino acids can sometimes lead to the formation of characteristic ions, such as nitrilium ions. nih.gov
Table 1: Predicted MS/MS Fragmentation of this compound ([M+H]⁺)
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Putative Fragment Structure |
| 242.05 | 224.04 | H₂O | Loss of water |
| 242.05 | 196.06 | HCOOH | Loss of formic acid |
| 242.05 | 152.02 | C₃H₅NO₂ (Alanine) | 3-chlorophenylacetyl cation |
| 242.05 | 125.01 | C₃H₅NO₂ + CO | 3-chlorobenzyl cation |
| 242.05 | 88.04 | C₈H₆ClO | Alanyl cation |
Note: The m/z values are predicted based on the chemical structure of this compound and general fragmentation patterns of related compounds. Actual experimental values may vary.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of small molecules in complex biological matrices such as plasma, urine, or tissue homogenates from research samples. nih.govresearchgate.net The method combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. nih.gov
For the quantitative analysis of this compound, a reversed-phase LC method would typically be developed to separate the analyte from other matrix components. The MS/MS instrument would be operated in multiple reaction monitoring (MRM) mode, where a specific precursor-to-product ion transition for this compound is monitored. This provides a high degree of specificity, minimizing interference from other compounds in the matrix. nih.gov To ensure accuracy and precision, a stable isotope-labeled internal standard of this compound would ideally be used. nih.gov Method validation would include the assessment of linearity, accuracy, precision, recovery, and matrix effects to ensure the reliability of the results. nih.gov
Spectroscopic Methods for Characterization and Confirmation
Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are unparalleled for the de novo structural elucidation and confirmation of chemical compounds like this compound.
NMR spectroscopy provides detailed information about the chemical environment of each atom in a molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound would show distinct signals for each unique proton in the molecule. The chemical shift of each signal, its integration (the area under the peak), and its splitting pattern (multiplicity) provide a wealth of structural information. For instance, the protons on the aromatic ring would appear in the downfield region (typically 6.5-8.5 ppm), with their splitting pattern revealing their substitution pattern. The protons of the alanine moiety would appear in the more upfield region.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule. Each unique carbon atom gives a distinct signal. The chemical shifts of the carbonyl carbon of the amide and the carboxylic acid would be in the most downfield region (typically 170-185 ppm). The aromatic carbons would resonate in the 110-150 ppm range, and the aliphatic carbons of the alanine and acetyl groups would be found in the upfield region.
2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish connectivity between atoms. weizmann.ac.ilresearchgate.netcreative-biostructure.com A COSY spectrum would show correlations between protons that are coupled to each other, helping to piece together the spin systems of the molecule. researchgate.net An HSQC spectrum correlates proton signals with the signals of the carbons to which they are directly attached, providing unambiguous assignment of both ¹H and ¹³C signals. creative-biostructure.com
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Alanine -CH₃ | ~1.4 (doublet) | ~18 |
| Alanine -CH | ~4.5 (quartet) | ~50 |
| Alanine -COOH | ~11-13 (broad singlet) | ~175 |
| Acetyl -CH₂ | ~3.6 (singlet) | ~44 |
| Acetyl -C=O | - | ~171 |
| Aromatic Ring | ~7.2-7.4 (multiplets) | ~127-135 |
| Amide -NH | ~8.0 (doublet) | - |
Note: These are predicted chemical shift ranges based on known values for similar structural motifs. Actual experimental values will depend on the solvent and other experimental conditions.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present within a molecule. By measuring the absorption of infrared radiation at various frequencies, a unique vibrational spectrum is generated, which serves as a molecular fingerprint. For this compound, IR spectroscopy would be used to confirm the presence of its key structural motifs: the secondary amide, the carboxylic acid, and the substituted aromatic ring.
The principal vibrational modes expected in the IR spectrum of this compound are detailed below. The presence of these characteristic absorption bands provides strong evidence for the compound's structure.
Table 1: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Description |
| Carboxylic Acid | O-H stretch | 3300 - 2500 (broad) | A very broad band is characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer. |
| Amide & Carboxylic Acid | C=O stretch | 1730 - 1700 (acid)1680 - 1630 (amide) | Two distinct carbonyl absorptions are expected. The carboxylic acid carbonyl typically appears at a higher frequency than the amide I band. |
| Amide | N-H stretch | 3350 - 3180 (secondary) | This absorption confirms the presence of the secondary amide linkage. |
| Amide | N-H bend | 1570 - 1515 | Known as the amide II band, this is a characteristic absorption for secondary amides. |
| Aromatic Ring | C-H stretch | 3100 - 3000 | Indicates the presence of hydrogens attached to the phenyl ring. |
| Aromatic Ring | C=C stretch | 1600 - 1450 | A series of sharp bands confirms the aromatic skeleton. |
| Aryl Chloride | C-Cl stretch | 1090 - 1080 | The position of this band can help confirm the meta-substitution pattern on the phenyl ring. |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds containing chromophores. A chromophore is a part of a molecule that absorbs light in the UV-Vis range (typically 200-800 nm). The primary chromophore in this compound is the 3-chlorophenyl group.
Molecules with aromatic rings exhibit characteristic absorption bands that can be used for both qualitative and quantitative analysis. ijsr.net The benzene (B151609) ring itself typically shows a strong absorption band (the E-band) around 204 nm and a weaker, structured band (the B-band) around 254 nm. Substitution on the ring can cause a shift in the wavelength of maximum absorbance (λmax) and an increase in the absorption intensity. The presence of the chloro- and acetyl-alanine substituents on the phenyl ring in this compound would be expected to shift the B-band to a longer wavelength (a bathochromic shift).
Table 2: Expected UV-Visible Absorption for this compound
| Chromophore | Electronic Transition | Expected λmax (nm) | Notes |
| 3-Chlorophenyl Group | π → π* | ~260 - 280 | The primary absorption is due to electronic transitions within the substituted aromatic ring. The exact λmax would be determined experimentally in a suitable solvent like ethanol (B145695) or methanol. |
This technique is often used to determine the concentration of a substance in solution, following the Beer-Lambert law, making it a valuable tool in early-stage research before more complex methods are developed.
Bioanalytical Methodologies for Preclinical Research Samples
To understand the pharmacokinetic profile of a compound like this compound, it must be accurately quantified in biological fluids and tissues from preclinical animal studies. This requires robust bioanalytical methods that can isolate the analyte from a complex matrix and measure it with high sensitivity and selectivity.
Sample Preparation Techniques for Biological Matrices
Biological matrices such as plasma and tissue homogenates are complex mixtures containing proteins, lipids, salts, and endogenous metabolites that can interfere with analysis. nih.govresearchgate.net Therefore, a sample preparation step is crucial to clean up the sample and concentrate the analyte before instrumental analysis. xjtu.edu.cn The choice of technique depends on the analyte's properties, the required sensitivity, and the nature of the matrix.
Common techniques include:
Protein Precipitation (PPT): This is a rapid and simple method where a large excess of organic solvent (e.g., acetonitrile, methanol) is added to the plasma sample to denature and precipitate proteins. researchgate.net After centrifugation, the supernatant containing the analyte is collected for analysis. While fast, it may provide a less clean extract compared to other methods, potentially leading to higher matrix effects.
Liquid-Liquid Extraction (LLE): LLE separates the analyte based on its partitioning between two immiscible liquid phases (typically an aqueous sample and an organic solvent). By selecting a solvent in which this compound is highly soluble, it can be efficiently extracted from the aqueous biological matrix, leaving many interferences behind. This method generally yields a cleaner sample than PPT. bjbabs.org
Solid-Phase Extraction (SPE): SPE is a highly selective and efficient technique that uses a solid sorbent packed into a cartridge or plate. researchgate.net The sample is loaded onto the sorbent, which retains the analyte. Interfering components are washed away, and the purified analyte is then eluted with a small volume of a strong solvent. SPE can be tailored using different sorbent chemistries (e.g., reversed-phase, ion-exchange) to achieve optimal cleanup and concentration.
Table 3: Comparison of Common Sample Preparation Techniques
| Technique | Advantages | Disadvantages | Suitability for this compound |
| Protein Precipitation (PPT) | Fast, inexpensive, simple procedure. researchgate.net | Less clean extract, high potential for matrix effects, analyte may co-precipitate. | Suitable for early-stage, high-throughput screening. |
| Liquid-Liquid Extraction (LLE) | Cleaner extract than PPT, can concentrate the analyte. bjbabs.org | More time-consuming, requires larger volumes of organic solvents. | Good for methods requiring higher sensitivity and cleanliness. |
| Solid-Phase Extraction (SPE) | Provides the cleanest samples, high selectivity, high concentration factor, easily automated. researchgate.net | More expensive, requires method development to optimize sorbent and solvents. | Ideal for definitive quantitative assays requiring low detection limits and minimal matrix effects. |
Development and Validation of LC-MS/MS Methods for this compound Quantification in Preclinical Samples
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in biological matrices due to its exceptional sensitivity, selectivity, and speed. nih.govchromatographyonline.com A method for this compound would be developed and validated according to regulatory guidelines.
Method Development:
Mass Spectrometry Tuning: The compound would be infused into the mass spectrometer to determine the optimal precursor ion (typically the protonated molecule, [M+H]⁺) and the most stable and intense product ions generated upon fragmentation. For this compound (Molecular Weight: ~241.67 g/mol ), the precursor ion would be m/z 242. The product ions would likely result from the cleavage of the amide bond or loss of the carboxylic acid group.
Chromatography: A reversed-phase C18 column is commonly used to separate the analyte from matrix components. davidpublisher.com A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile), often with a small amount of acid (e.g., formic acid) to improve peak shape and ionization efficiency, would be optimized to achieve a sharp, symmetrical peak with a short retention time. nih.gov
Validation: The method must be validated to ensure its reliability. Key validation parameters include:
Linearity: The method should provide a linear response over a defined concentration range.
Accuracy and Precision: The method must be accurate (close to the true value) and precise (reproducible) at multiple concentration levels. nih.gov
Limit of Quantification (LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision. nih.gov
Selectivity: The ability to measure the analyte without interference from other components in the matrix.
Recovery and Matrix Effect: To ensure the sample preparation process is efficient and that the matrix does not suppress or enhance the analyte signal.
Stability: The stability of the analyte in the biological matrix under various storage and handling conditions. nih.gov
Table 4: Hypothetical LC-MS/MS Method Validation Parameters
| Parameter | Example Specification |
| Linearity Range | 1 - 1000 ng/mL (r² > 0.99) |
| LLOQ | 1 ng/mL |
| Intra- and Inter-day Precision | < 15% CV (Coefficient of Variation) |
| Intra- and Inter-day Accuracy | 85-115% of nominal concentration |
| Extraction Recovery | > 80% |
| Matrix Effect | Within acceptable limits (e.g., 85-115%) |
| MRM Transitions | Precursor Ion [M+H]⁺: m/z 242 → Product Ions (hypothetical): e.g., m/z 153 (loss of alanine), m/z 125 (chlorobenzyl fragment) |
Considerations for Matrix Effects and Internal Standard Selection
Matrix Effect: The matrix effect is a major challenge in LC-MS/MS bioanalysis. chromatographyonline.com It refers to the alteration of ionization efficiency by co-eluting compounds from the biological matrix, leading to ion suppression or enhancement. chromatographyonline.comcore.ac.uk This can severely compromise the accuracy and reproducibility of the results. Matrix effects are assessed by comparing the analyte's response in a post-extraction spiked sample to its response in a pure solvent. nih.gov Mitigation strategies include improving sample cleanup, optimizing chromatography to separate the analyte from interfering peaks, or using a suitable internal standard. core.ac.uk
Internal Standard (IS) Selection: An internal standard is a compound added at a known concentration to all samples, calibrators, and quality controls to correct for variability in sample processing and instrument response. The ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., this compound-d4). A SIL-IS co-elutes with the analyte and experiences the same matrix effects, providing the most accurate correction. nih.gov If a SIL-IS is unavailable, a structural analog with similar chemical properties and chromatographic behavior may be used, though it may not perfectly compensate for matrix effects. chromatographyonline.com
Table 5: Comparison of Internal Standard Types
| Internal Standard Type | Advantages | Disadvantages |
| Stable Isotope-Labeled (SIL) | Co-elutes with the analyte; compensates best for matrix effects and extraction variability. nih.gov | Expensive; custom synthesis often required. |
| Structural Analog | More readily available and less expensive than a SIL-IS. | May have different chromatographic retention and ionization efficiency; may not fully compensate for matrix effects. chromatographyonline.com |
Future Perspectives and Research Trajectories for N 3 Chlorophenylacetyl Alanine in Drug Discovery
Exploration of Novel Therapeutic Areas for N-(3-chlorophenylacetyl)alanine and its Derivatives (Preclinical Potential)
Beyond Initial Indicative Research: Broadening Scope Based on Mechanistic Insights
Without any initial research, it is impossible to speculate on the mechanistic insights of this compound. The starting point for such an investigation would be a comprehensive screening program to identify any biological activity. This could involve high-throughput screening against a wide array of cellular and molecular targets.
Repurposing Strategies Based on Multi-Target Activity or Pathway Modulation
The concept of repurposing a drug is predicated on the existence of known biological activities. As this compound has no known targets or effects on biological pathways, any discussion of repurposing it is purely hypothetical.
Development of this compound as an Advanced Research Tool
Synthesis of Radiolabeled or Fluorescently Tagged Probes
The development of chemical probes is a critical step in understanding the mechanism of action of a bioactive compound. However, without any evidence of bioactivity for this compound, the synthesis of such probes would be premature.
Utilization in Chemical Biology for Target Deconvolution
Target deconvolution is the process of identifying the specific molecular targets of a compound. This is a crucial step in drug development, but it can only be undertaken once a compound has been shown to have a biological effect that warrants further investigation.
Combination Strategies and Polypharmacology Approaches (Preclinical Concept)
The design of combination therapies or the exploration of polypharmacology relies on a detailed understanding of a compound's mechanism of action and its interaction with other drugs or biological pathways. For this compound, this information is entirely absent.
Research on this compound: Future Scientific Directions Remain Uncharted
Despite the intricate and specific nature of the query, extensive research has yielded no publicly available scientific literature, clinical data, or patents specifically detailing the chemical compound this compound. This notable absence of information prevents a detailed analysis of its future perspectives and research trajectories in drug discovery as outlined. The requested in-depth discussion on rational compound combinations, its potential as a multi-target directed ligand scaffold, and the application of emerging technologies to its study cannot be constructed without foundational research on the compound's synthesis, biological activity, and mechanism of action.
While the constituent parts of the molecule, 3-chlorophenylacetic acid and alanine (B10760859), are well-characterized entities in chemical and pharmaceutical research, their specific combination in this compound has not been the subject of published investigation. Phenylacetic acid derivatives are known to exhibit a range of biological activities, and alanine is a fundamental amino acid. However, the unique properties and potential therapeutic applications of the amide formed between them remain unexplored in the scientific domain.
Consequently, it is not possible to provide a scientifically accurate and informative article on the following requested topics for this compound:
Unanswered Questions and Future Challenges in Research on this compound
Comprehensive Understanding of Potential Off-Target Interactions and Their Biological Consequences in Research Settings
A critical aspect of preclinical drug development is the characterization of a compound's off-target interactions. These interactions, where a drug molecule binds to proteins other than its intended therapeutic target, can lead to unforeseen side effects or provide opportunities for drug repurposing.
Currently, there is a lack of published research specifically investigating the off-target profile of this compound. While general computational methods exist to predict such interactions for small molecules, no specific studies applying these techniques to this compound have been reported. Without experimental data from techniques like affinity chromatography-mass spectrometry or broad-based panel screening, any discussion of its off-target effects would be purely speculative.
The biological consequences of any potential off-target interactions are therefore also unknown. Understanding these consequences is vital for assessing the safety and potential therapeutic window of a drug candidate.
Optimizing the this compound Scaffold for Specific Biological Attributes (e.g., enhanced selectivity, novel mechanism of action)
The process of optimizing a chemical scaffold is a key step in medicinal chemistry, aiming to improve a compound's properties, such as its potency, selectivity, and pharmacokinetic profile. This often involves creating a series of derivatives and establishing structure-activity relationships (SAR).
For this compound, there is no available research detailing efforts to optimize its scaffold for specific biological attributes. Studies on related but distinct molecules, such as N-(4-chlorophenyl)-β-alanine derivatives which have been investigated for antimicrobial activity, highlight the potential for modification of similar scaffolds. However, direct evidence for the optimization of the this compound structure is absent from the scientific literature.
The exploration of this compound's potential for enhanced selectivity or the discovery of a novel mechanism of action remains an open avenue for future research. Techniques such as scaffold hopping, where the core structure of a molecule is modified to create new chemical entities with similar biological activity, have not been publicly applied to this compound.
Q & A
Q. How do N-terminal alanine-rich (NTAR) sequences influence translation initiation in eukaryotic systems?
NTAR sequences optimize start codon selection by enhancing ribosomal recognition of the first AUG codon, even in suboptimal Kozak contexts. For example, ERK1/2 NTARs reduce leaky scanning (ribosomal bypass of the first AUG) by ~5-fold in NIH 3T3 cells, ensuring full-length protein synthesis. This mechanism was validated using luciferase (ffLuc) reporter constructs with mutated AUG codons and altered Kozak sequences .
Methodological Approach:
Q. What experimental strategies confirm the role of NTARs in translational fidelity?
Co-transfection of HA-tagged ffLuc constructs with MEK (to normalize transfection efficiency) and immunoblot analysis of leaky scanning products (e.g., truncated polypeptides) reveal NTAR-dependent suppression of alternative translation initiation. For instance, ERK1 Nt fusion reduced leaky scanning by 70–90% in HeLa cells, even with downstream AUGs in favorable contexts .
Key Controls:
- Include constructs lacking NTARs (e.g., HSTKNt as a negative control).
- Mutate secondary AUGs to GUG/GUC to distinguish leaky scanning from ribosomal frameshifting .
Advanced Research Questions
Q. How can conflicting data on Kozak sequence efficacy in NTAR-containing proteins be resolved?
Despite optimal Kozak sequences (purine at -3, G at +4), ERK1/2 still require NTARs to enforce AUG selection. Contradictions arise because NTARs act downstream of the AUG, unlike Kozak motifs. Resolve this by:
Q. What bioinformatics tools identify proteins with functional NTAR domains?
Screen human proteomes (e.g., UniProt) for Met-Ala-X repeats in N-terminal regions. In a study of 23,325 human proteins, 21% started with Met-Ala, and 15% had ≥3 consecutive alanines. Prioritize candidates using evolutionary conservation metrics (e.g., PhyloP scores) and cross-reference with ribosome profiling datasets .
Validation Workflow:
Q. How do NTARs interact with secondary structures (e.g., stem-loops) to regulate translation?
NTARs may synergize with stem-loops positioned 14 nucleotides downstream of the AUG (per Kozak’s model). Test this by:
- Inserting synthetic stem-loops downstream of NTARs in luciferase reporters.
- Measuring translational efficiency via polysome profiling or ribosome-loading assays .
Data Contradiction Analysis
Q. Why do ERK1/2 NTARs show species-specific conservation despite universal translational roles?
Human ERK1 NTARs are conserved in great apes but absent in other vertebrates, suggesting lineage-specific evolutionary pressure for precise ERK quantity regulation. Resolve discrepancies by:
Q. How to reconcile reduced leaky scanning with observed low ERK expression in certain cancers?
ERK amplification in cancers (e.g., NSCLC) paradoxically reduces functional protein due to NTAR dysfunction. Address this by:
- Analyzing somatic mutations in NTAR regions (e.g., TCGA datasets).
- Using CRISPR/Cas9 to restore NTAR integrity and measure ERK activity via phospho-ELK1 reporters .
Methodological Tables
Q. Table 1: Key Constructs for Studying NTAR Mechanisms
| Construct | Purpose | Reference |
|---|---|---|
| pSGG-GG-Luc2P | Luciferase reporter with PEST | |
| ERK1Nt-ffLuc | NTAR-dependent translation assay | |
| HSTKNt-ffLuc (control) | Leaky scanning baseline |
Q. Table 2: Common Pitfalls in NTAR Studies
| Issue | Resolution |
|---|---|
| Off-target AUG usage | Validate via AUG→GUG mutagenesis |
| Ribosomal frameshifting | Use HA/FLAG tags for WB clarity |
| Kozak context variability | Standardize with synthetic UTRs |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
